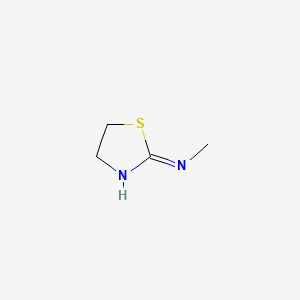
2-Butoxy-5-methoxyaniline
Descripción general
Descripción
2-Butoxy-5-methoxyaniline is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO2/c1-3-4-7-14-11-6-5-9 (13-2)8-10 (11)12/h5-6,8H,3-4,7,12H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the sources, it’s important to note that compounds like this can be involved in various types of reactions, such as Suzuki–Miyaura couplings .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Aplicaciones Científicas De Investigación
Antioxidant Activity and Food Additives
- Butylated Hydroxyanisole (BHA) as an Antioxidant : BHA is a synthetic antioxidant used to prevent oxidative deterioration in foods. Research reviews have detailed its physical and chemical characteristics, function as a food antioxidant, toxicological aspects, and its metabolic fate in humans and animals. Despite evidence of carcinogenicity in rodent studies, there is limited indication that BHA is genotoxic. The risk assessment for BHA, an epigenetic carcinogen, is based on non-stochastic principles, highlighting a complex understanding of its safety and utility in food preservation (Verhagen, Schilderman, & Kleinjans, 1991).
Toxicological and Safety Assessments
- Safety of Antioxidant Food Additives : A review focusing on BHA and butylated hydroxytoluene (BHT) explored their extensive study in the context of potential toxicities. The conclusion was that these compounds pose no significant cancer hazard and might actually offer anticarcinogenic benefits at current levels of use in food additives (Williams, Iatropoulos, & Whysner, 1999).
Biochemical Research and Polymer Science
- Conversion of Biomass to Furan Derivatives : The transformation of plant biomass into 5-Hydroxymethylfurfural (HMF) and its derivatives presents an alternative to non-renewable hydrocarbon sources. This research underscores the potential of HMF in producing polymers, functional materials, and fuels, indicating a significant shift towards sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Measurement Methods
- Analytical Methods for Antioxidant Activity : A critical review of tests used to determine antioxidant activity, including advantages, applicability, and limitations, provides insight into the assessment of antioxidants in various fields. The study emphasizes the importance of accurate measurement techniques for understanding antioxidant properties in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-butoxy-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-4-7-14-11-6-5-9(13-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOMJFBCQFZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



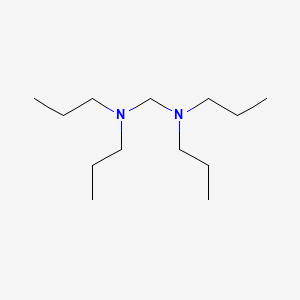
![Trifluoroacetato[4,5-dihydro-1,3-bis(2,4,6-trimethyl-Ph)imidazol-2-ylidene]tetra(2,2-dimethylpropanenitrile)ruthenium(II) trifluoroacetate](/img/structure/B3363575.png)
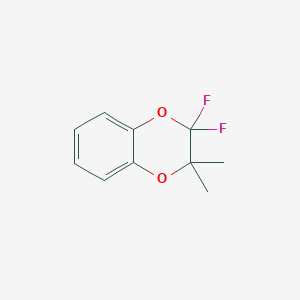

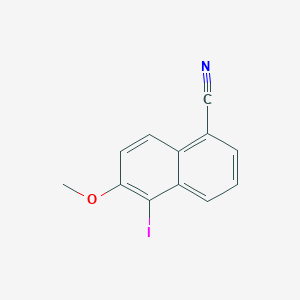
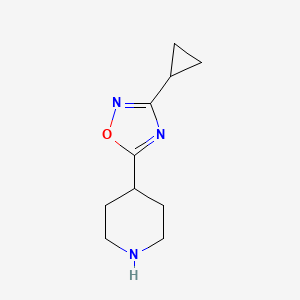






![4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide](/img/structure/B3363630.png)
